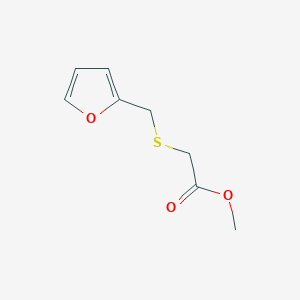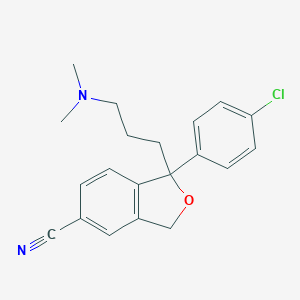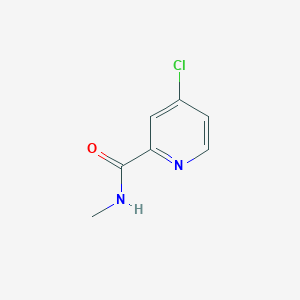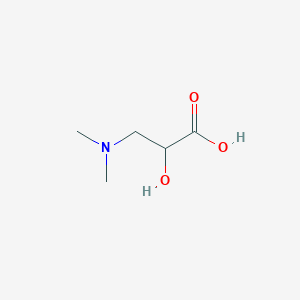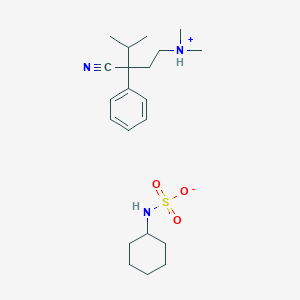
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DPCPX, and it is a selective antagonist for adenosine A1 receptors. In
作用机制
DPCPX is a selective antagonist for adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and other tissues. These receptors are involved in various physiological processes, such as sleep regulation, pain perception, and cardiovascular function. DPCPX binds to adenosine A1 receptors and blocks the binding of adenosine, which is the endogenous ligand for these receptors. This leads to a decrease in the activity of adenosine A1 receptors and a reduction in their physiological effects.
生化和生理效应
DPCPX has been shown to have various biochemical and physiological effects in different tissues and systems. In the brain, DPCPX has been shown to increase wakefulness and reduce sleep duration. In the cardiovascular system, DPCPX has been shown to reduce heart rate and blood pressure. In the respiratory system, DPCPX has been shown to reduce airway resistance and improve lung function. In the immune system, DPCPX has been shown to modulate the activity of immune cells and cytokines.
实验室实验的优点和局限性
DPCPX has several advantages for lab experiments, such as its high selectivity and potency for adenosine A1 receptors, its well-established synthesis method, and its availability from commercial sources. However, DPCPX also has some limitations, such as its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited stability in certain conditions.
未来方向
There are several future directions for the research on DPCPX. One direction is to develop new derivatives of DPCPX that have better selectivity and efficacy for adenosine A1 receptors. Another direction is to study the role of adenosine A1 receptors in different diseases and conditions, such as cancer, neurodegenerative disorders, and pain. A third direction is to explore the potential therapeutic applications of DPCPX and its derivatives in various fields, such as sleep medicine, cardiovascular medicine, and respiratory medicine.
Conclusion:
In conclusion, DPCPX is a chemical compound that has significant potential for scientific research and drug discovery. It is a selective antagonist for adenosine A1 receptors, and it has various biochemical and physiological effects in different tissues and systems. DPCPX has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Overall, DPCPX is a valuable tool for studying the role of adenosine A1 receptors in health and disease.
合成方法
DPCPX can be synthesized by reacting 4-(dimethylamino)-2-isopropyl-2-phenylbutyronitrile with cyclohexane sulfamic acid. The reaction takes place in the presence of a solvent, such as dichloromethane, and a catalyst, such as triethylamine. The final product is obtained by purifying the reaction mixture using various techniques, such as column chromatography.
科学研究应用
DPCPX has been extensively studied for its potential applications in various fields, such as neuroscience, pharmacology, and drug discovery. In neuroscience, DPCPX is used as a tool to study the role of adenosine A1 receptors in the brain. In pharmacology, DPCPX is used to develop new drugs that target adenosine A1 receptors. In drug discovery, DPCPX is used as a lead compound to develop new drugs that have better selectivity and efficacy.
属性
CAS 编号 |
100700-37-6 |
|---|---|
产品名称 |
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate |
分子式 |
C21H35N3O3S |
分子量 |
409.6 g/mol |
IUPAC 名称 |
(3-cyano-4-methyl-3-phenylpentyl)-dimethylazanium;N-cyclohexylsulfamate |
InChI |
InChI=1S/C15H22N2.C6H13NO3S/c1-13(2)15(12-16,10-11-17(3)4)14-8-6-5-7-9-14;8-11(9,10)7-6-4-2-1-3-5-6/h5-9,13H,10-11H2,1-4H3;6-7H,1-5H2,(H,8,9,10) |
InChI 键 |
TYHONNDWIFYQMB-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC[NH+](C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)[O-] |
规范 SMILES |
CC(C)C(CC[NH+](C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)[O-] |
同义词 |
4-(Dimethylamino)-2-isopropyl-2-phenylvaleronitrile cyclamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



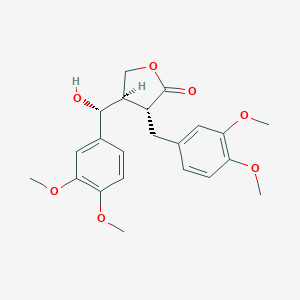

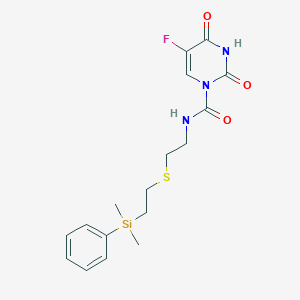
![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
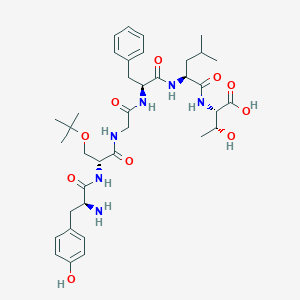
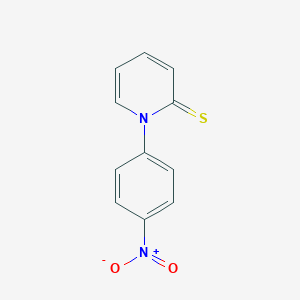
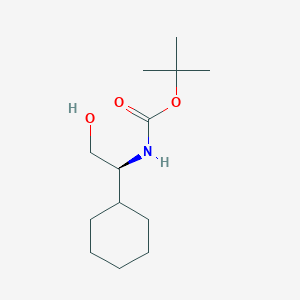
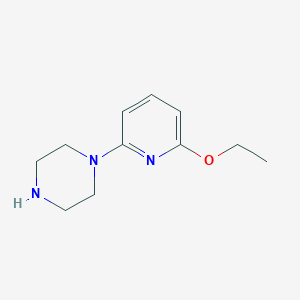
![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)
